(R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide
CAS No.:
Cat. No.: VC15931394
Molecular Formula: C10H14BrNO
Molecular Weight: 244.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14BrNO |
---|---|
Molecular Weight | 244.13 g/mol |
IUPAC Name | (7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |
Standard InChI | InChI=1S/C10H13NO.BrH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H/t9-;/m1./s1 |
Standard InChI Key | JEVIHIXTYLDDSK-SBSPUUFOSA-N |
Isomeric SMILES | C1CC2=C(C[C@@H]1N)C=C(C=C2)O.Br |
Canonical SMILES | C1CC2=C(CC1N)C=C(C=C2)O.Br |
Introduction
Chemical Structure and Stereochemical Considerations
The molecular formula of (R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is C₁₀H₁₄BrNO, with a molecular weight of 244.13 g/mol (calculated from PubChem data for analogous compounds) . The tetrahydronaphthalene core reduces aromaticity compared to naphthalene, conferring increased flexibility and altered electronic properties. The hydroxyl group at position 2 and the amino group at position 7 create hydrogen-bonding sites, while the hydrobromide salt enhances solubility in polar solvents .
The (R)-configuration at the 7th position is pivotal for enantioselective interactions. Chiral resolution techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., OD-H columns), are typically employed to isolate enantiomers . For example, stereopure synthesis of related compounds involves asymmetric organocatalysis or resolution via chiral HPLC with solvent systems like n-heptane-isopropanol (90:10) .
Synthesis and Characterization
Analytical Characterization
Key characterization methods include:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and stereochemistry.
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X-ray Crystallography: Resolves absolute configuration, as demonstrated for structurally similar compounds .
Physicochemical Properties
The hydrobromide salt formation lowers the compound’s lipophilicity compared to its free base, enhancing bioavailability in aqueous environments .
Challenges and Future Directions
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